molecular formula C17H11ClN2 B243166 1-(2-chlorophenyl)-9H-beta-carboline

1-(2-chlorophenyl)-9H-beta-carboline

Cat. No. B243166
M. Wt: 278.7 g/mol
InChI Key: KUYRBBCKMRMWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-9H-beta-carboline, also known as harmine, is a natural beta-carboline alkaloid found in several plant species, including Peganum harmala and Banisteriopsis caapi. Harmine has been used for centuries in traditional medicine and shamanic rituals due to its psychoactive properties. However, in recent years, harmine has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

Harmine acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(2-chlorophenyl)-9H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Harmine has also been shown to enhance the proliferation and differentiation of neural stem cells.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for lab experiments. It is readily available and relatively inexpensive. Harmine is also stable under normal laboratory conditions. However, 1-(2-chlorophenyl)-9H-beta-carboline has limitations in terms of its solubility in aqueous solutions, which can affect its bioavailability and potency.

Future Directions

There are several future directions for 1-(2-chlorophenyl)-9H-beta-carboline research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Harmine has been shown to have neuroprotective effects and enhance neurogenesis, which could potentially slow down the progression of these diseases. Another area of interest is the use of 1-(2-chlorophenyl)-9H-beta-carboline in the treatment of depression and anxiety disorders. Harmine has been shown to increase the levels of BDNF, which has been implicated in the pathophysiology of these disorders. Finally, 1-(2-chlorophenyl)-9H-beta-carboline has been shown to have anti-cancer effects, and further research is needed to explore its potential use in cancer therapy.
In conclusion, 1-(2-chlorophenyl)-9H-beta-carboline is a natural beta-carboline alkaloid with promising therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an exciting area of research.

Synthesis Methods

Harmine can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common method of synthesis involves the condensation of harmaline with chloroacetic acid.

Scientific Research Applications

Harmine has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. Harmine has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis.

properties

Molecular Formula

C17H11ClN2

Molecular Weight

278.7 g/mol

IUPAC Name

1-(2-chlorophenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H11ClN2/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H

InChI Key

KUYRBBCKMRMWSE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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